molecular formula C17H17N3O5 B11104293 N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide

N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide

Cat. No.: B11104293
M. Wt: 343.33 g/mol
InChI Key: BAADNYGNZZRVFA-VCHYOVAHSA-N
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Description

N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds containing a functional group that is a nitrogen double-bonded to a carbon atom, which is also double-bonded to another carbon atom. This particular compound is characterized by its unique structure, which includes dimethoxy and nitro functional groups attached to a phenyl ring, and a methylbenzohydrazide moiety.

Preparation Methods

The synthesis of N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide typically involves the condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide can be compared with other Schiff bases and hydrazones. Similar compounds include:

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share structural similarities but differ in their substituent groups, which can influence their chemical reactivity and biological activities. The presence of the dimethoxy and nitro groups in N’-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide makes it unique and potentially more versatile in its applications .

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C17H17N3O5/c1-11-6-4-5-7-13(11)17(21)19-18-10-12-8-15(24-2)16(25-3)9-14(12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+

InChI Key

BAADNYGNZZRVFA-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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